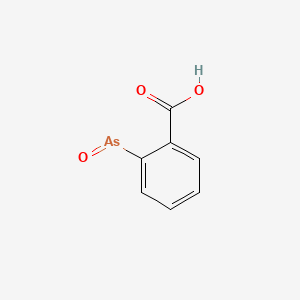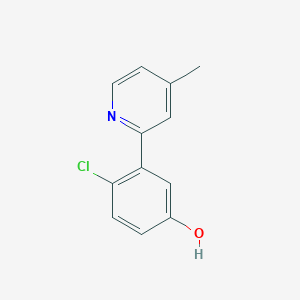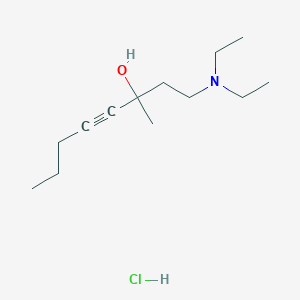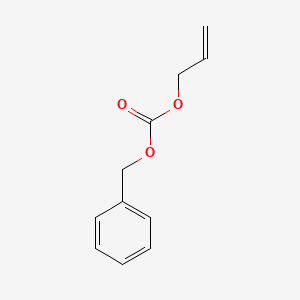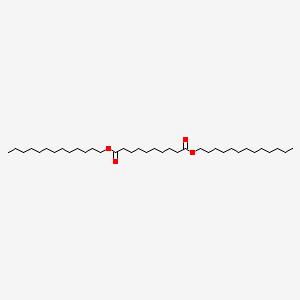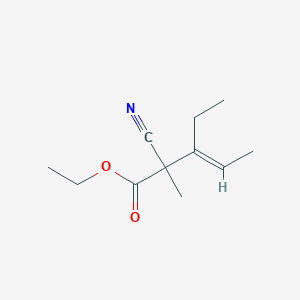
ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a cyano group, an ethyl group, and a methyl group attached to a pent-3-enoate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate typically involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. One common method is the Fischer-Speier esterification, where a carboxylic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. For example, the Steglich esterification method, which employs carbodiimide coupling reagents, can be used to produce esters under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Amine derivative.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals
Mécanisme D'action
The mechanism of action of ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate depends on its specific applicationThe cyano group can also participate in nucleophilic addition reactions, which can modulate the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate can be compared with other esters and nitriles:
Ethyl acetate: A simple ester used as a solvent with a lower molecular weight and different functional groups.
Methyl cyanoacetate: Contains a cyano group and an ester group but has a different carbon backbone.
Ethyl (E)-2-cyano-3-methylbut-2-enoate: Similar structure but with a different alkyl group attached to the ester.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
53608-83-6 |
|---|---|
Formule moléculaire |
C11H17NO2 |
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate |
InChI |
InChI=1S/C11H17NO2/c1-5-9(6-2)11(4,8-12)10(13)14-7-3/h5H,6-7H2,1-4H3/b9-5+ |
Clé InChI |
WAVPTSGBHYXWFQ-WEVVVXLNSA-N |
SMILES isomérique |
CC/C(=C\C)/C(C)(C#N)C(=O)OCC |
SMILES canonique |
CCC(=CC)C(C)(C#N)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



